molecular formula C7H6N2O7S B1607240 2,6-Dinitrotoluene-4-sulfonic acid CAS No. 88-90-4

2,6-Dinitrotoluene-4-sulfonic acid

Cat. No.: B1607240
CAS No.: 88-90-4
M. Wt: 262.2 g/mol
InChI Key: SWBCSBNHMVLMKP-UHFFFAOYSA-N
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Description

2,6-Dinitrotoluene-4-sulfonic acid: is an organic compound with the molecular formula C₇H₆N₂O₇S. It is a derivative of toluene, where two nitro groups are substituted at the 2 and 6 positions, and a sulfonic acid group is substituted at the 4 position. This compound is known for its applications in various industrial processes, particularly in the production of dyes and pigments .

Mechanism of Action

Target of Action

It is known that nitroaromatic compounds like this can interact with various biological molecules and processes .

Mode of Action

Nitroaromatic compounds, in general, are known to undergo various transformations in biological systems, including reduction, conjugation, and binding to cellular macromolecules . These interactions can lead to changes in cellular processes and structures.

Biochemical Pathways

For instance, TNT and its metabolites are known to be degraded via ring oxidation with nitrotoluene dioxygenase . It’s plausible that similar pathways could be involved in the metabolism of 2,6-Dinitrotoluene-4-sulfonic acid.

Pharmacokinetics

Information on the pharmacokinetics of this compound is scarce. It’s known that nitroaromatic compounds can be absorbed, distributed, metabolized, and excreted by biological systems . The compound’s ADME properties and their impact on bioavailability would need further investigation.

Result of Action

Related nitroaromatic compounds have been associated with various toxic effects, including genotoxicity and cytotoxicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound has been detected in groundwater near former ammunition plants , suggesting that it can persist in the environment. The compound’s action, efficacy, and stability could be affected by factors such as pH, temperature, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

It is known that dinitrotoluenes, a group of compounds to which 2,6-Dinitrotoluene-4-sulfonic Acid belongs, can interact with various enzymes and proteins

Cellular Effects

Exposure to dinitrotoluenes, including this compound, can have various effects on cells. Studies have shown that these compounds can affect the nervous system and the blood . They have also been found to cause damage to the lungs, nervous system, male reproductive system, and liver when ingested during brief or long periods .

Molecular Mechanism

It is known that dinitrotoluenes can undergo various transformations in the body, including reduction and binding interactions with biomolecules . These transformations can lead to changes in gene expression and potentially have an impact on enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, studies have shown that exposure to dinitrotoluenes can lead to anemia and damage to the nervous system over time . Information on the stability and degradation of this compound, as well as its long-term effects on cellular function, is currently limited.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High levels of exposure to dinitrotoluenes have been shown to affect the nervous system and the blood

Metabolic Pathways

It is known that dinitrotoluenes can be metabolized by cytochrome P450, a group of enzymes involved in the metabolism of various substances

Transport and Distribution

It is known that dinitrotoluenes do not strongly bind to soil and can move from soil into groundwater . This suggests that this compound may also be able to move freely within cells and tissues.

Subcellular Localization

Given its chemical structure , it is possible that it could interact with various cellular compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitrotoluene-4-sulfonic acid typically involves the nitration of toluene followed by sulfonation. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to avoid over-nitration and the formation of by-products . The sulfonation step involves treating the nitrated toluene with sulfuric acid to introduce the sulfonic acid group .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves continuous monitoring of temperature, concentration of reagents, and reaction time to optimize the production .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dinitrotoluene-4-sulfonic acid undergoes various chemical reactions, including reduction, substitution, and oxidation.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various amino derivatives and sulfonyl chlorides, which are valuable intermediates in the synthesis of dyes and other chemicals .

Scientific Research Applications

2,6-Dinitrotoluene-4-sulfonic acid has several applications in scientific research and industry:

Comparison with Similar Compounds

Uniqueness: 2,6-Dinitrotoluene-4-sulfonic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. Its combination of nitro and sulfonic acid groups makes it particularly valuable in the synthesis of complex organic molecules and industrial chemicals .

Properties

IUPAC Name

4-methyl-3,5-dinitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O7S/c1-4-6(8(10)11)2-5(17(14,15)16)3-7(4)9(12)13/h2-3H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBCSBNHMVLMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058979
Record name Benzenesulfonic acid, 4-methyl-3,5-dinitro-
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Molecular Weight

262.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88-90-4, 74543-18-3
Record name 2,6-Dinitrotoluene-4-sulfonic acid
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Record name Benzenesulfonic acid, 4-methyl-3,5-dinitro-
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Record name 2,6-Dinitrotoluene-4-sulfonic acid
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Record name Benzenesulfonic acid, 4-methyl-3,5-dinitro-
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Record name Benzenesulfonic acid, 4-methyl-3,5-dinitro-
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Record name 2,6-dinitro-p-toluenesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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